Product packaging for Dichlorphenamide(Cat. No.:CAS No. 120-97-8)

Dichlorphenamide

Cat. No.: B1670470
CAS No.: 120-97-8
M. Wt: 305.2 g/mol
InChI Key: GJQPMPFPNINLKP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dichlorphenamide in Pharmacological Research

This compound, a sulfonamide derivative, was initially approved in the United States in 1958 under the brand name Daranide for the treatment of glaucoma. wikipedia.orgmedicapharma.com Its utility in reducing intraocular pressure established its early significance in ophthalmic research. Following its initial approval, research also explored its potential effectiveness in managing certain cases of therapy-resistant epilepsy. wikipedia.orgmedicapharma.com

The pharmacological research landscape for this compound evolved significantly with the investigation of its effects on periodic paralysis, a group of rare genetic disorders affecting skeletal muscle. nih.govucl.ac.uktandfonline.comclinicaltrialsarena.com Early, non-randomized, and small-scale studies suggested a potential benefit in preventing episodic weakness in both hypokalemic and hyperkalemic periodic paralysis. ucl.ac.ukhra.nhs.uk This led to more rigorous investigations, including multicenter randomized, double-blind, placebo-controlled trials. nih.govhra.nhs.uknih.gov Although initially discontinued (B1498344) for glaucoma treatment in 2002 due to the availability of newer therapies, this compound was re-approved in the US in 2015 under the name Keveyis as an orphan drug specifically for the treatment of primary hypokalemic and hyperkalemic periodic paralysis and related variants. wikipedia.orgtandfonline.comclinicaltrialsarena.comeocco.com The European Commission also granted orphan designation for this compound for periodic paralysis in 2016. medicapharma.com

Despite its re-introduction, research continues to evaluate its comparative efficacy and safety against other potential treatments for periodic paralysis, and its use in certain subpopulations, such as pediatric patients or those with other medical conditions, is still under investigation. eocco.com

This compound as a Carbonic Anhydrase Inhibitor: Foundational Research Principles

The foundational research principle underlying the pharmacological activity of this compound is its role as a carbonic anhydrase inhibitor (CAI). wikipedia.orgucl.ac.ukpatsnap.comrsc.org Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide, forming bicarbonate and protons. medscape.comentokey.comacs.org This enzymatic activity is crucial for various physiological processes, including pH balance, fluid and electrolyte transport, and respiration. patsnap.commedscape.com

This compound, classified as a first-generation CAI and a sulfonamide of the meta-disulfamoylbenzene class, inhibits the activity of these enzymes. wikipedia.orgmedicapharma.comrsc.orgresearchgate.net Research indicates that this compound primarily inhibits carbonic anhydrase isoforms II and IV. patsnap.com By inhibiting CA, this compound reduces the formation of bicarbonate ions and protons. patsnap.com

In the context of glaucoma, the inhibition of carbonic anhydrase in the ciliary body of the eye leads to a decrease in the production of aqueous humor, the fluid that maintains intraocular pressure. patsnap.commedchemexpress.comdrugbank.comnih.gov This reduction in aqueous humor inflow subsequently lowers intraocular pressure, which is the primary therapeutic mechanism for glaucoma. patsnap.comdrugbank.comnih.gov Research suggests this occurs through the reduced production of bicarbonate ions in the ciliary body. medicapharma.comdrugbank.com

Research continues to explore the complex interactions of this compound with different carbonic anhydrase isoforms and its downstream effects on various physiological pathways to fully elucidate its therapeutic mechanisms, particularly in conditions like periodic paralysis.

Overview of Primary Therapeutic Research Areas for this compound

Primary therapeutic research areas for this compound have historically focused on conditions where carbonic anhydrase activity plays a significant role in the pathophysiology. The main areas of investigation have included glaucoma and, more recently and prominently, periodic paralysis.

Research in glaucoma established the efficacy of this compound in reducing intraocular pressure by inhibiting carbonic anhydrase in the eye, thereby decreasing aqueous humor production. patsnap.commedchemexpress.comdrugbank.comnih.gov Early clinical trials, such as a study in 1961, aimed to determine its safety and effectiveness for this indication. medicapharma.com Although its use for glaucoma has declined with the advent of newer topical CAIs, the foundational research in this area was critical in understanding its mechanism of action as a systemic CA inhibitor. eocco.comentokey.com

More recent and extensive research has concentrated on the use of this compound for the treatment of primary periodic paralysis, including hypokalemic periodic paralysis (HOP) and hyperkalemic periodic paralysis (HYP). nih.govucl.ac.uktandfonline.comclinicaltrialsarena.comhra.nhs.uk These are rare genetic neuromuscular disorders characterized by episodes of muscle weakness or paralysis. nih.govucl.ac.uktandfonline.com Research, including randomized, double-blind, placebo-controlled trials, has provided Class I evidence supporting the efficacy of this compound in reducing the frequency of attacks in HOP periodic paralysis. nih.govnih.gov While studies have also investigated its effects in HYP, the evidence for efficacy in HYP has been less conclusive. nih.govnih.govorpdl.org

Key research findings in periodic paralysis include:

Reduction in Attack Frequency: Clinical trials have demonstrated a significant reduction in the median attack rate in HOP participants treated with this compound compared to placebo. For example, in one study, the median attack rate was 0.3 per week for those on this compound versus 2.4 per week for those on placebo (p = 0.02). nih.govnih.gov

Improvement in Quality of Life: Research has also indicated that this compound can improve quality of life in HOP periodic paralysis, as measured by standardized assessments. nih.govnih.gov

Long-term Efficacy: Studies have shown that the efficacy in reducing attack frequency can be maintained with long-term (up to 1 year) open-label this compound treatment in HOP patients. medicapharma.comresearchgate.net

While the precise mechanism in periodic paralysis is not fully understood, research continues to explore how CA inhibition influences ion channels and muscle excitability in these conditions. medscape.comresearchgate.net

Beyond these primary areas, research has also briefly explored the potential of this compound in other conditions influenced by carbonic anhydrase activity, such as certain types of epilepsy and altitude sickness, although its use in these areas is less established compared to periodic paralysis and historical glaucoma treatment. ucl.ac.uknih.gov

Research continues to refine the understanding of this compound's effects and its optimal use in its approved indication of periodic paralysis, as well as exploring potential new applications based on its carbonic anhydrase inhibitory properties.

Here is a summary of key research findings in periodic paralysis:

Study TypePatient GroupKey FindingCitation
Randomized, double-blind, placebo-controlled trialHOPSignificant reduction in median attack rate (0.3 vs 2.4 per week, p=0.02) and improved quality of life. nih.govnih.gov
Randomized, double-blind, placebo-controlled trialHYPLower median attack rate (0.9 vs 4.8 per week), but difference not statistically significant (p=0.10). nih.govnih.gov
Open-label extension phaseHOPEfficacy in reducing attack frequency maintained for up to 1 year. medicapharma.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2O4S2 B1670470 Dichlorphenamide CAS No. 120-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorobenzene-1,3-disulfonamide
Source PubChem
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InChI

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GJQPMPFPNINLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
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Molecular Formula

C6H6Cl2N2O4S2
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DSSTOX Substance ID

DTXSID1022922
Record name Dichlorphenamide
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Molecular Weight

305.2 g/mol
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Physical Description

Solid
Record name Dichlorphenamide
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALKALINE SOLN, FREELY SOL IN PYRIDINE & IN 1 N NAOH; SOL IN ALCOHOL; SOL IN 2 N SODIUM CARBONATE; SLIGHTLY SOL IN ETHER, 3.98e-01 g/L
Record name DICHLORPHENAMIDE
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Record name Dichlorphenamide
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Color/Form

NEEDLES FROM DIMETHYLSULFOXIDE + WATER, WHITE OR NEARLY WHITE, CRYSTALLINE POWDER

CAS No.

120-97-8
Record name Dichlorphenamide
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Record name Dichlorphenamide [USP]
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Melting Point

239-241 °C, 228.7 °C
Record name Diclofenamide
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Record name Dichlorphenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Elucidation and Pharmacodynamic Investigations of Dichlorphenamide

Carbonic Anhydrase Inhibition by Dichlorphenamide: Molecular and Cellular Dynamics

This compound exerts its primary pharmacological effect by inhibiting carbonic anhydrase (CA) enzymes. patsnap.comselleckchem.com Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide (CO2) to form carbonic acid (H2CO3), which then rapidly dissociates into a proton (H+) and bicarbonate (HCO3-). patsnap.comopenaccessjournals.com This reaction is fundamental to numerous physiological processes requiring rapid interconversion of CO2 and bicarbonate. openaccessjournals.com

The general reaction catalyzed by carbonic anhydrase is: CO2 + H2O <=> H2CO3 <=> H+ + HCO3-

Inhibition of this enzyme by this compound disrupts this equilibrium, impacting downstream biochemical and physiological functions. patsnap.com

Research on this compound's Specificity and Isoform Selectivity in Carbonic Anhydrase Inhibition

Carbonic anhydrases exist as multiple isoforms in humans, with varying tissue distribution and physiological roles. openaccessjournals.comwho.int Research indicates that this compound inhibits several human CA isoforms. Specifically, it has been shown to inhibit carbonic anhydrase II (CA II) and carbonic anhydrase IV (CA IV). patsnap.comdrugbank.com While some carbonic anhydrase inhibitors can be non-selective, targeting multiple isoforms indiscriminately, there is ongoing research into developing isoform-selective inhibitors to potentially reduce off-target effects. openaccessjournals.comwho.int this compound is considered a first-generation carbonic anhydrase inhibitor and is a sulfonamide derivative. wikipedia.orgselleckchem.com

Some studies suggest that while classical sulfonamide inhibitors like this compound can inhibit most catalytically active CA isoforms, the degree of inhibition can vary. openaccessjournals.com The binding characteristics and inhibitory profiles against different isoforms are areas of continued investigation. openaccessjournals.comresearchgate.net

Downstream Biochemical and Physiological Consequences of this compound-Mediated Enzyme Inhibition

The inhibition of carbonic anhydrase by this compound leads to a reduction in the rate of bicarbonate formation and proton generation from CO2 and water. patsnap.com This biochemical effect has widespread physiological consequences depending on the tissue where the inhibition occurs.

In tissues involved in fluid secretion, such as the ciliary body of the eye, reduced bicarbonate production leads to decreased fluid formation. patsnap.comdrugbank.com This mechanism is particularly relevant to the use of this compound in reducing intraocular pressure in glaucoma. patsnap.comdrugbank.com

Furthermore, the altered acid-base balance at the cellular level can influence the activity of various ion transporters and channels, impacting ion homeostasis. patsnap.com This is thought to be a contributing factor to its effects in conditions like periodic paralysis. patsnap.com

This compound's Influence on Ion Homeostasis and Acid-Base Balance

This compound significantly impacts ion homeostasis and systemic acid-base balance primarily through its actions in the kidneys. patsnap.commedscape.com

Research on Renal Tubular Effects and Bicarbonate Reabsorption Modulation by this compound

The renal tubules, particularly the proximal convoluted tubule, play a critical role in reabsorbing filtered bicarbonate from the glomerular filtrate back into the bloodstream. nih.govspringermedizin.de This process involves the action of carbonic anhydrase enzymes, both in the tubular lumen (CA IV) and intracellularly (CA II). nih.gov

In the proximal tubule, secreted hydrogen ions combine with filtered bicarbonate to form carbonic acid, which is then rapidly converted to CO2 and water by luminal carbonic anhydrase. nih.gov CO2 diffuses into the tubular cells, where intracellular carbonic anhydrase catalyzes the reverse reaction, forming bicarbonate and protons. nih.gov Bicarbonate is then transported across the basolateral membrane into the peritubular capillaries. nih.gov

This compound inhibits carbonic anhydrase in the renal tubules, thereby impairing the reabsorption of bicarbonate. medscape.comucl.ac.uk This leads to increased excretion of bicarbonate in the urine. medscape.comucl.ac.uk The increased excretion of bicarbonate is accompanied by increased excretion of sodium, potassium, and water, resulting in a diuretic effect. medscape.comucl.ac.uk

Research highlights the importance of CA II and CA IV in this renal bicarbonate reabsorption process. nih.gov Inhibition of these isoforms by this compound directly modulates the capacity of the renal tubules to reclaim filtered bicarbonate. nih.govresearchgate.net

Induction of Systemic Acidosis by this compound and its Physiological Ramifications

The increased urinary excretion of bicarbonate induced by this compound leads to a decrease in serum bicarbonate levels. patsnap.commedscape.com This reduction in the body's buffer capacity results in the development of systemic metabolic acidosis. patsnap.commedscape.comucl.ac.uk

Metabolic acidosis is characterized by a decrease in blood pH due to the accumulation of acid or loss of bicarbonate. springermedizin.descirp.org The physiological ramifications of this compound-induced metabolic acidosis can include changes in respiratory drive, electrolyte imbalances (such as hypokalemia), and alterations in the function of various enzyme systems. patsnap.commedscape.com While metabolic acidosis is a consequence of the drug's action, in some conditions like periodic paralysis, this shift in acid-base balance is hypothesized to contribute to the therapeutic effect. medscape.comresearchgate.net

Mechanisms of this compound in Primary Periodic Paralysis Syndromes

Primary periodic paralysis syndromes are a group of rare genetic disorders characterized by episodes of muscle weakness or paralysis. frontiersin.orgclinicaltrialsarena.com These disorders are often associated with mutations in genes encoding voltage-gated ion channels in skeletal muscle. frontiersin.org The exact mechanism by which this compound provides therapeutic benefit in these conditions is not fully elucidated, but it is thought to be related to its effects on ion transport and acid-base balance. patsnap.commedscape.comclinicaltrialsarena.com

One proposed mechanism is that the metabolic acidosis induced by this compound may influence the activity of mutated ion channels, helping to stabilize muscle cell membranes and prevent the abnormal changes in excitability that lead to paralysis attacks. medscape.comresearchgate.net Research suggests that carbonic anhydrase inhibitors may affect ion transport by modifying the cellular environment and acid-base balance. patsnap.com

Additionally, some studies suggest that carbonic anhydrase inhibitors like acetazolamide (B1664987) and this compound may influence calcium-activated potassium channels in muscle, potentially contributing to their therapeutic effect in periodic paralysis. medscape.comfrontiersin.org The kaliopenic effect (increasing potassium excretion) of carbonic anhydrase inhibitors might also be beneficial in hyperkalemic periodic paralysis. medscape.com

While the precise molecular mechanisms are still under investigation, clinical studies have demonstrated the efficacy of this compound in reducing the frequency and severity of attacks in primary hypokalemic and hyperkalemic periodic paralysis. researchgate.netfrontiersin.org

Data Table: Key Pharmacodynamic Effects of this compound

EffectMechanism InvolvedPhysiological ConsequenceRelevant Section
Carbonic Anhydrase InhibitionBinding to and inhibiting CA enzymes (e.g., CA II, CA IV)Reduced conversion of CO2 and H2O to H+ and HCO3-2.1
Impaired Bicarbonate ReabsorptionInhibition of renal tubular CAIncreased urinary excretion of bicarbonate2.2.1
Increased Ion ExcretionCoupled to bicarbonate excretion in kidneysIncreased urinary excretion of Na+, K+, and water2.2.1
Systemic Metabolic AcidosisDecreased serum bicarbonate levelsLowering of blood pH2.2.2
Muscle Membrane StabilizationPotential influence on ion channels and cellular pHReduced susceptibility to periodic paralysis attacks (Hypothesized)2.3

Modulation of Muscle Cell Excitability and Ion Channel Function by this compound

In the context of periodic paralysis, a group of disorders characterized by episodes of muscle weakness or paralysis, this compound's mechanism is linked to its effects on ion transport and muscle cell excitability. patsnap.combhagsinghcollege.com Periodic paralysis episodes can be influenced by shifts in potassium levels and intracellular pH. patsnap.com Carbonic anhydrase inhibitors like this compound can affect ion transport by modifying the acid-base balance and the cellular environment, which may help stabilize muscle cell membranes and prevent the abnormal depolarization that leads to muscle weakness or paralysis. patsnap.combhagsinghcollege.com

Research indicates that attacks of muscle paralysis in periodic paralysis are due to dysfunction of voltage-gated ion channels in skeletal muscle membranes, which regulate muscle membrane excitability and control contraction and relaxation. ucl.ac.uk Genetic mutations in the genes coding for these ion channels can intermittently cause prolonged depolarization of the muscle membrane, rendering the muscle inexcitable. ucl.ac.uk this compound alters ion channel activity, leading to the stabilization of neuromuscular transmission. bhagsinghcollege.com By inhibiting carbonic anhydrase, it reduces hydrogen ion concentration in cells, and this shift is hypothesized to improve muscle function. bhagsinghcollege.com Studies have investigated the effects of this compound on specific ion channels, including sodium and calcium channels, suggesting that the drug contributes to their stabilization in patients with periodic paralysis. bhagsinghcollege.com

Hypothesized Role of Altered Acid-Base Balance in Preventing Paralysis Attacks

One hypothesized mechanism by which this compound prevents periodic paralysis attacks is through the induction of metabolic acidosis. drugs.comresearchgate.net By inhibiting carbonic anhydrase in the renal tubules, this compound promotes the excretion of bicarbonate, along with sodium, potassium, and water, leading to a decrease in serum bicarbonate levels and a more acidic systemic pH. patsnap.commedscape.com It is hypothesized that this systemic acidosis can reduce susceptibility to periodic paralysis attacks, although the precise mechanism remains unclear. researchgate.netyoutube.com Some research suggests that a more acidic pH could ameliorate the deleterious effects observed in some periodic paralysis mutants. frontiersin.org However, counterarguments exist, noting that intracellular acidification could potentially block several potassium channels, which might have detrimental effects. frontiersin.org

Activation of Calcium-Activated Potassium Channels by this compound

Recent data suggest that carbonic anhydrase inhibitors, including this compound, may activate skeletal muscle calcium-activated potassium channels (BK channels). medscape.comfrontiersin.orgphysiology.org These channels are large-conductance channels found in various tissues, including skeletal muscle, and are activated by changes in membrane potential and increases in intracellular calcium concentration. physiology.org Activation of BK channels is considered an intrinsic inhibitory mechanism that counters membrane depolarization. physiology.org Studies using patch-clamp experiments on skeletal muscle from potassium-deficient rats, an animal model of hypokalemic periodic paralysis, have shown that this compound is capable of activating BK channels at micromolar concentrations. frontiersin.orgphysiology.orgnih.gov This activation is suggested to contribute to fiber repolarization and may be a mechanism by which this compound prevents insulin-induced paralysis in this model. frontiersin.orgphysiology.org Research indicates that the ability of carbonic anhydrase inhibitors to open BK channels may be related to specific structural features, such as the presence of an intramolecular hydrogen bond and an electron-poor aromatic ring, rather than solely their carbonic anhydrase inhibitory activity. nih.gov

Data from patch-clamp experiments on skeletal muscle BK channels of K+-deficient rats show varying potencies among different carbonic anhydrase inhibitors in activating these channels:

Carbonic Anhydrase InhibitorBK Channel Activation Potency (DE50)
Acetazolamide7.3 x 10⁻⁶ M
Bendroflumethiazide5.93 x 10⁻⁵ M
Etoxzolamide1.17 x 10⁻⁴ M
This compound>> 1.17 x 10⁻⁴ M
MethazolamideFailed to activate
HydrochlorothiazideFailed to activate

Note: DE50 represents the concentration required for half-maximal activation. nih.gov

Mechanisms of this compound in Ocular Pathophysiology Research

This compound is also used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. patsnap.comdrugbank.com Its effects in the eye are primarily related to its inhibition of carbonic anhydrase in the ciliary body. patsnap.comdrugbank.com

Regulation of Aqueous Humor Secretion in the Ciliary Body

Aqueous humor is a fluid secreted by the epithelial cells of the ciliary processes into the posterior chamber of the eye. researchgate.netentokey.com This secretion is a crucial factor in maintaining intraocular pressure. patsnap.comresearchgate.net The process of aqueous humor formation involves diffusion, ultrafiltration, and active secretion, with active secretion contributing the most significantly to the volume and composition of the posterior chamber aqueous. entokey.com Carbonic anhydrase plays a vital role in this active secretion process. patsnap.comdrugbank.commedicapharma.com Evidence suggests that bicarbonate ions are produced in the ciliary body through the hydration of carbon dioxide, catalyzed by carbonic anhydrase. drugbank.commedicapharma.com These bicarbonate ions, along with sodium ions, diffuse into the posterior chamber, creating a hypertonic environment that draws water in by osmosis, thus forming aqueous humor. drugbank.commedicapharma.com By inhibiting carbonic anhydrase in the ciliary body, this compound reduces the production of bicarbonate ions, thereby suppressing the secretion of aqueous humor. patsnap.comdrugbank.commedicapharma.com

Research on this compound's Impact on Intraocular Pressure Dynamics

The reduction in aqueous humor secretion directly leads to a decrease in intraocular pressure. patsnap.comdrugbank.cominvivochem.com Research on this compound's impact on intraocular pressure dynamics has demonstrated its effectiveness in lowering elevated intraocular pressure in conditions like open-angle and angle-closure glaucoma. drugbank.commedicapharma.com Studies in animal models, such as male albino rabbits, have shown that both topical instillation and oral administration of this compound can diminish intraocular pressure. invivochem.com Following oral administration, intraocular pressure was shown to decrease within 1 hour, with a peak effect occurring in 2-4 hours, and the reduction persisting for approximately 6-12 hours. drugs.cominvivochem.com Drug concentration in the iris and ciliary body increased significantly after administration. invivochem.com

Pharmacokinetic and Biotransformation Research of Dichlorphenamide

Absorption and Systemic Distribution Research of Dichlorphenamide

Following oral administration, this compound is well absorbed from the gastrointestinal tract. The median time to reach maximum plasma concentration (Tmax) of this compound has been observed to be approximately 1.5 to 3 hours after both single and multiple dose administrations. drugs.comrxlist.comtorrentpharma.com

Once absorbed, this compound is distributed systemically. Research indicates that the plasma protein binding of this compound is approximately 88%. drugs.comrxlist.comtorrentpharma.commedscape.com While distribution into human milk is not known, studies in rats have shown distribution into the choroid plexus, skeletal muscle, and placenta. unboundmedicine.com

Elimination Kinetics and Half-Life Studies of this compound

The elimination of this compound from the body follows an apparent first-order process. nih.gov Following a single-dose administration, the mean terminal half-life of this compound has been reported to be in the range of 32 to 66 hours. drugs.comrxlist.comtorrentpharma.commedscape.comyoutube.com This relatively long half-life suggests that steady-state plasma concentrations are typically achieved within approximately 10 days of twice-daily dosing. medscape.com

The half-life is a key pharmacokinetic parameter that helps determine the time it takes for a drug's concentration in the plasma to decrease by half. wikipedia.org A long half-life, as observed with this compound, implies that the drug remains in the system for an extended period.

Identification of Metabolic Pathways and Enzyme Involvement

Research into the metabolic pathways of this compound is ongoing, and the precise pathways of clearance or biotransformation are not fully described in some published information. nih.gov However, in vitro studies have provided some insights into the enzymes involved or not involved in its metabolism.

Research on Cytochrome P450 Enzyme Interactions with this compound

In vitro studies have investigated the interaction of this compound with various cytochrome P450 (CYP) enzyme isoforms, which are a superfamily of enzymes primarily involved in drug metabolism. nih.gov Research indicates that this compound is not a substrate for several major CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugs.comrxlist.comtorrentpharma.com Furthermore, in vitro testing has shown that this compound is not an inhibitor for these same CYP enzymes. drugs.com While one study suggested this compound is a relatively weak activator of CYP2C9-mediated metabolism in vitro, no other CYP interactions have been widely reported. nih.gov

Investigations into Transporter-Mediated Drug Interactions (e.g., OAT1, OAT3)

Investigations have explored the interaction of this compound with organic anion transporters (OATs), which are important for the renal secretion of many drugs and metabolites. An in vitro transporter study indicated that this compound is a substrate of human transporters OAT1 and OAT3. drugs.commedscape.com These transporters are primarily located in the basolateral membrane of renal proximal tubular cells and facilitate the uptake of anionic substrates from the blood into the cells for excretion.

In addition to being a substrate, in vitro studies suggest that this compound is an inhibitor of OAT1 transporters, but not an inhibitor of OAT3. drugs.comrxlist.com This inhibitory effect on OAT1 could potentially increase the plasma exposure of other drugs that are substrates of OAT1. rxlist.comgoogle.com

Excretion Mechanisms of this compound

While the specific details of this compound's excretion mechanisms are not extensively detailed in all available information, it is understood to be primarily excreted via the kidneys. youtube.com As a carbonic anhydrase inhibitor, this compound affects renal tubular function. It inhibits H+ ion excretion in the renal tubule, leading to increased excretion of bicarbonate, sodium, potassium, and water, resulting in alkaline diuresis. patsnap.commedscape.com This diuretic effect contributes to its elimination from the body. The interaction with renal transporters like OAT1 and OAT3 also plays a role in its renal secretion. drugs.commedscape.com

Pharmacokinetic Parameters of this compound

ParameterValue RangeNotesSource
Tmax (median)1.5 - 3 hoursAfter single and multiple doses drugs.comrxlist.comtorrentpharma.com
Plasma Protein Binding~88% drugs.comrxlist.comtorrentpharma.commedscape.com
Terminal Half-Life32 - 66 hoursFollowing single-dose administration drugs.comrxlist.comtorrentpharma.commedscape.comyoutube.com
Steady-State AchievedWithin 10 daysWith twice-daily dosing medscape.com
Elimination PathwayPrimarily renalExcreted via kidneys youtube.com
CYP SubstrateNot a substrateFor tested isoforms (e.g., CYP1A2, 2B6, etc.) drugs.comrxlist.comtorrentpharma.com
CYP InhibitorNot an inhibitorFor tested isoforms (e.g., CYP1A2, 2B6, etc.) drugs.com
OAT1 InteractionSubstrate & InhibitorBased on in vitro studies drugs.commedscape.comrxlist.com
OAT3 InteractionSubstrateBased on in vitro studies drugs.commedscape.com

Preclinical and Clinical Research on Dichlorphenamide Efficacy

Preclinical Efficacy Studies of Dichlorphenamide in Disease Models

Preclinical research utilizing in vitro and animal models provides foundational insights into the potential mechanisms and efficacy of this compound before human trials.

In Vitro and Animal Model Investigations in Neuromuscular Disorders

Preclinical studies have explored the potential of this compound in models of neuromuscular disorders, particularly those related to muscle channelopathies. Research using the Caenorhabditis elegans model of Duchenne Muscular Dystrophy (DMD) identified this compound as one of the active compounds that ameliorated the dystrophin-deficient phenotype in a screen of approved drugs. oup.comoup.com These studies indicated that this compound interacted with CAH-4, a putative carbonic anhydrase in C. elegans. oup.com

Further validation of the therapeutic potential of this compound was conducted in long-term experiments using mdx mice, a common animal model for DMD. oup.comoup.com Treatment with this compound in mdx mice resulted in a significant increase in tetanic muscle force in the M. extensor digitorum longus muscle group, showing a 30% increase. oup.comoup.com Histological analysis of M. tibialis anterior and diaphragm muscles in treated mice revealed a reduction in centrally nucleated fibers, suggesting an improvement in the dystrophic phenotype. oup.comoup.com While this compound improved effective muscle strength, it did not increase the resistance of muscle fibers to eccentric contractions in this model. oup.com

These preclinical findings in both C. elegans and mdx mice suggest that this compound holds therapeutic potential for certain muscular dystrophies, likely through its interaction with carbonic anhydrase enzymes. oup.comoup.com

Experimental Studies on Ocular Pressure Regulation

Research has also investigated the effects of this compound on ocular pressure, primarily in the context of glaucoma. Animal models of glaucoma are utilized to study disease mechanisms and evaluate potential therapeutic interventions aimed at lowering intraocular pressure (IOP). researchgate.netpharmaron.comresearchgate.net this compound, as a carbonic anhydrase inhibitor, is known to reduce aqueous humor production, which in turn lowers IOP. researchgate.net

Various animal species, including rabbits, dogs, and rodents, have been employed as models for glaucoma research. researchgate.netpharmaron.comresearchgate.net These models aim to mimic the human disease by exhibiting elevated IOP and subsequent damage to the optic nerve and retinal ganglion cells. researchgate.netresearchgate.net While specific detailed findings on this compound's efficacy in lowering IOP in these preclinical ocular models were not extensively detailed in the provided search results, the use of carbonic anhydrase inhibitors, including this compound, in such models is a recognized approach for studying IOP regulation and potential glaucoma treatments. researchgate.net The complexity and species-specific anatomical and pathophysiological differences present challenges in developing an ideal animal model that perfectly replicates human glaucoma. researchgate.net

Clinical Trial Methodologies and Design in this compound Research

Clinical research on this compound has predominantly focused on its efficacy in treating primary periodic paralyses (PP), a group of rare genetic neuromuscular disorders. nih.govucl.ac.ukresearchgate.netucl.ac.uk The design and implementation of these trials are crucial for evaluating the drug's effects in a rigorous and controlled manner.

Design and Implementation of Randomized, Double-Blind, Placebo-Controlled Trials

Randomized, double-blind, placebo-controlled trials are considered the gold standard for evaluating the efficacy of a treatment. nih.govneurology.orgresearchgate.net Several such multicenter trials have been conducted to assess this compound in patients with hypokalemic periodic paralysis (HOP) and hyperkalemic periodic paralysis (HYP). nih.govucl.ac.ukucl.ac.ukneurology.orgresearchgate.net

A notable example includes two multicenter randomized, double-blind, placebo-controlled parallel-group trials that lasted 9 weeks, followed by a 1-year uncontrolled extension phase where all participants received this compound. nih.govresearchgate.net The primary outcome variable in these trials was typically the average number of attacks per week over a defined period, such as the final 8 weeks of the double-blind phase. nih.govresearchgate.net

In the HOP trial, the median attack rate was significantly lower in participants treated with this compound compared to those receiving placebo (0.3 vs 2.4, p = 0.02). nih.govresearchgate.net The severity-weighted attack rate was also lower in the this compound group. neurology.org Furthermore, the 9-week mean change in the Physical Component Summary score of the Short Form-36 quality of life assessment was better in HOP participants on this compound. nih.govresearchgate.net

For HYP participants in the same trials, the median attack rate was also lower with this compound (0.9 vs 4.8) compared to placebo, although this difference did not reach statistical significance (p = 0.10). nih.govresearchgate.net There were no significant effects of this compound on muscle strength or muscle mass observed in either trial. nih.govresearchgate.net

Another randomized, double-blind, controlled crossover study also demonstrated the efficacy of this compound in reducing PP attack rates in patients with either HOP or HYP. researchgate.netresearchgate.net This study involved randomizing patients to receive either this compound or placebo for nine weeks, with a washout period between treatments. researchgate.netresearchgate.net

These trials provided Class I evidence for the efficacy of this compound in reducing attack frequency in HOP periodic paralysis. nih.govresearchgate.net

Here is a summary of key efficacy findings from randomized, double-blind, placebo-controlled trials in periodic paralysis:

Study PopulationOutcome Measure (Median Attacks/Week)This compound GroupPlacebo Groupp-value
HOP ParticipantsAttack Rate (9-week double-blind)0.32.40.02
HYP ParticipantsAttack Rate (9-week double-blind)0.94.80.10

Methodological Challenges and Limitations in Clinical Trial Design for Rare Conditions

Conducting clinical trials for rare diseases like periodic paralysis presents significant methodological challenges and limitations. ucl.ac.ukresearchgate.netorpdl.org

One major challenge is the small patient population available for recruitment. ucl.ac.ukorpdl.org This rarity can lead to small sample sizes in trials, which may limit the statistical power to detect significant treatment effects, particularly in subgroups or for less frequent outcomes. orpdl.org For example, the trials in periodic paralysis, while providing Class I evidence for HOP, lacked the precision to definitively support efficacy in HYP, partly due to the smaller sample size in that cohort. nih.govresearchgate.netorpdl.org

Recruitment can also be challenging due to patient preferences or prior experiences with existing treatments. In the periodic paralysis trials, an initial design included an acetazolamide (B1664987) group, but this had to be abandoned because many patients believed this compound was superior and were reluctant to participate if there was a chance of being randomized to acetazolamide. nih.govucl.ac.uk

The heterogeneity within rare conditions can also pose challenges for trial design and analysis. While periodic paralyses are grouped together, there are different subtypes (e.g., HOP, HYP, Andersen-Tawil Syndrome), and the treatment response might vary between them. ucl.ac.uk

Furthermore, the long-term nature of some rare diseases necessitates extended follow-up periods to assess sustained efficacy and safety, which can add complexity and cost to trials. While the double-blind phases in the this compound trials were relatively short (9 weeks), they were followed by longer open-label extension phases to gather more data. nih.govucl.ac.ukresearchgate.net

Assessing subjective outcomes like attack frequency and severity can also be subject to variability and potential bias, although methods like using a severity-weighted attack rate can help quantify these events more comprehensively. neurology.orgorpdl.org

Despite these challenges, the successful conduct of randomized controlled trials in rare diseases like periodic paralysis, as demonstrated with this compound, is crucial for obtaining regulatory approval and providing evidence-based treatment options for patients. ucl.ac.ukresearchgate.net Networks and collaborative efforts within the rare disease community can help facilitate the recruitment and execution of such pivotal trials. researchgate.net

Efficacy Outcomes of this compound in Primary Periodic Paralysis

Primary periodic paralyses (PPP), including hypokalemic periodic paralysis (HypoPP) and hyperkalemic periodic paralysis (HyperPP), are rare genetic disorders characterized by episodes of muscle weakness or paralysis. nih.govclinicaltrialsarena.com this compound has been evaluated in clinical trials to assess its effectiveness in reducing the frequency and severity of these attacks and improving patients' quality of life. nih.govinstitut-myologie.org

Reduction in Attack Frequency and Severity in Hypokalemic Periodic Paralysis

Clinical trials have provided evidence for the efficacy of this compound in reducing the frequency and severity of attacks in patients with HypoPP. In a 9-week double-blind, placebo-controlled trial, the median attack rate was significantly lower in participants receiving this compound compared to those on placebo (0.3 vs 2.4 attacks per week, p = 0.02). nih.govinstitut-myologie.orgneurology.orgresearchgate.net This represents an approximately eightfold lower paralytic attack rate with this compound. nih.gov The severity-weighted attack rate also showed a significant decrease in the this compound group compared to placebo (0.6 vs 5.7, P=0.02). neurology.orgmedscape.com

Long-term data from a 1-year open-label extension phase of this study indicated that the reduction in attack frequency and severity was maintained. nih.govnih.govnih.govneurology.org Patients who switched from placebo to this compound in the extension phase also experienced a marked reduction in the frequency and severity of attacks. medscape.com

Data Table 1: this compound Efficacy in Hypokalemic Periodic Paralysis (9-Week Trial)

Outcome MetricThis compound (Median/Mean)Placebo (Median/Mean)P-value
Weekly Attack Rate (Median)0.32.40.02
Severity-Weighted Attack Rate0.65.70.02

*Data extracted from sources nih.govneurology.orgmedscape.com.

Efficacy Assessment in Hyperkalemic Periodic Paralysis

In HyperPP, research has also explored the efficacy of this compound in reducing attack frequency and severity. In a 9-week double-blind, placebo-controlled trial, the median attack rate was lower in participants treated with this compound (0.9 attacks per week) compared to placebo (4.8 attacks per week), although this difference did not reach statistical significance (p = 0.10) in one study. nih.govinstitut-myologie.orgneurology.orgresearchgate.net However, the severity-weighted attack rate was significantly lower in the this compound group relative to placebo (1.0 vs 5.8, P=0.03). neurology.orgmedscape.com

One trial, a crossover study, did find a statistically significant reduction in attack rates with this compound relative to placebo in patients with potassium-sensitive periodic paralysis, a group that encompassed HyperPP. researchgate.netnih.gov Similar to HypoPP, the long-term extension phase in HyperPP patients showed sustained efficacy with continued this compound treatment. nih.gov

Data Table 2: this compound Efficacy in Hyperkalemic Periodic Paralysis (9-Week Trial)

Outcome MetricThis compound (Median)Placebo (Median)P-value
Weekly Attack Rate (Median)0.94.80.10
Severity-Weighted Attack Rate1.05.80.03

*Data extracted from sources neurology.orgresearchgate.netmedscape.com. Note: The p-value for weekly attack rate is from one specific study nih.govinstitut-myologie.orgneurology.orgresearchgate.net.

Impact of this compound on Patient-Reported Quality of Life Metrics

The impact of this compound on the quality of life of patients with primary periodic paralysis has also been assessed. In patients with HypoPP, studies using the Short Form-36 (SF-36) assessment showed an improvement in the physical component summary score in those treated with this compound compared to placebo. nih.govinstitut-myologie.orgneurology.orgmedscape.comucl.ac.uk The treatment effect on the SF-36 physical component summary score was reported as 7.29 points (95% confidence interval 2.26 to 12.32, p = 0.006). nih.govinstitut-myologie.orgneurology.orgresearchgate.netmedscape.com This suggests that this compound can lead to a clinically meaningful improvement in the physical aspects of quality of life for HypoPP patients. nih.gov

In contrast, studies in HyperPP patients did not show significant changes in quality of life metrics with this compound treatment. ucl.ac.uk

Efficacy Outcomes of this compound in Glaucoma Management Research

This compound was historically used to reduce intraocular pressure in patients with glaucoma and was FDA-approved for this indication in 1958. eocco.commedicapharma.comdrugs.com Its mechanism of action in reducing intraocular pressure is related to its inhibition of carbonic anhydrase, which leads to a partial suppression of aqueous humor secretion. medicapharma.com

While this compound was used for many years in glaucoma management, topical carbonic anhydrase inhibitors are now generally preferred due to a more favorable adverse effect profile. drugs.com Although historically considered effective, current information suggests that it is unproven if this compound (as Keveyis) is superior to or more likely to produce similar therapeutic results as other available glaucoma treatments, such as ophthalmic carbonic anhydrase inhibitors. eocco.com It is not generally recognized as an appropriate current treatment for glaucoma. eocco.com

Pharmacological Interactions and Concomitant Therapy Research with Dichlorphenamide

Mechanisms of Interaction with Salicylates and Aspirin (B1665792)

The coadministration of dichlorphenamide with salicylates, including high-dose aspirin, is contraindicated due to the potential for severe interactions. Carbonic anhydrase inhibitors like this compound can induce metabolic acidosis, which may enhance the toxicity of salicylates. nih.gov While the exact mechanisms underlying this interaction are not fully elucidated, proposed mechanisms include salicylate-induced displacement of carbonic anhydrase inhibitors from plasma protein-binding sites, reduced renal clearance of salicylates, or carbonic anhydrase inhibitor-induced changes in plasma pH that increase the entry of unionized salicylates into the central nervous system. drugs.com Severe adverse effects such as anorexia, tachypnea, lethargy, and coma have been reported with the concomitant use of this compound and high-dose aspirin. nih.govmedscape.compdr.net Careful monitoring is recommended if this compound is coadministered with low-dose aspirin. nih.gov

Interactions with Other Pharmacological Agents Affecting Acid-Base Balance

This compound itself can cause hyperchloremic non-anion gap metabolic acidosis due to its mechanism of inhibiting carbonic anhydrase, which affects bicarbonate reabsorption in the renal tubules. patsnap.comdrugs.com Concomitant use of this compound with other medications known to cause metabolic acidosis may increase the severity of acidosis. nih.govdrugs.comrxlist.com While specific detailed research findings on interactions with individual agents affecting acid-base balance beyond salicylates were not extensively detailed in the provided search results, the general principle is that additive effects on acid-base balance should be considered and monitored. drugs.com Patients with severe pulmonary disease may have limited ability to compensate for the metabolic acidosis caused by this compound, making concomitant use potentially problematic. rxlist.com

Interactions with Medications Modulating Potassium Homeostasis

This compound increases potassium excretion, which can lead to hypokalemia. patsnap.comdrugs.com The risk of hypokalemia is amplified when this compound is used concurrently with other drugs known to decrease serum potassium levels. drugs.comrxlist.com These include loop diuretics, thiazide diuretics, laxatives, certain antifungals (such as amphotericin B), and theophylline. drugs.comrxlist.com Baseline and periodic monitoring of serum potassium levels is recommended during this compound treatment, especially when coadministered with these agents. medscape.comdrugs.com If hypokalemia develops or persists, dose reduction or discontinuation of this compound may be necessary, along with correction of potassium levels. drugs.com Conversely, some interactions involving potassium homeostasis may involve drugs that increase serum potassium, such as trimethoprim (B1683648) or angiotensin II receptor antagonists, where concomitant use with agents affecting potassium could require careful monitoring due to the potential for hyperkalemia. pdr.net

Research into Other Reported Drug-Drug Interactions and Their Clinical Significance

Research has identified numerous other potential drug interactions with this compound. This compound is an inhibitor of the organic anion transporter 1 (OAT1) in vitro. nih.govrxlist.com This suggests that coadministration with sensitive OAT1 substrates may increase their plasma exposure. rxlist.com Examples of sensitive OAT1 substrates include methotrexate, famotidine, and oseltamivir, and their use with this compound is generally not recommended. rxlist.com

While the provided information lists a large number of moderate interactions (at least 260) and some serious interactions, detailed research findings on the clinical significance and mechanisms for all of these were not available within the search results. rxlist.comdrugs.com Some reported interactions include:

this compound potentially increasing levels of aminosalicylic acid, although the mechanism is unknown. medscape.com

Potential for increased risk of adverse effects when this compound is combined with certain calcium channel blockers (e.g., amlodipine). drugbank.com

Possible decreased excretion rate of certain drugs like amitriptyline, ammonium (B1175870) chloride, and allopurinol, potentially leading to higher serum levels. drugbank.com

Potential for increased therapeutic efficacy of some medications like acetohexamide (B1666498) and buformin (B1668040) when used with this compound. drugbank.com

Increased risk of dehydration when combined with certain laxatives like alloin. drugbank.com

Potential for increased toxicity when combined with certain antifungals (e.g., amphotericin B) or chemotherapy agents (e.g., cisplatin, etoposide, fludarabine, everolimus). medscape.com

Moderate interaction with doxycycline, where coadministration with diuretics like this compound may affect renal function, electrolytes, and acid-base balance. drugs.com

Potential for reduced effectiveness of hormonal contraceptives.

Contraindication with cyclosporine due to increased risk of liver toxicity.

Rifampin potentially reducing the effectiveness of this compound.

this compound potentially altering the anticoagulant effects of warfarin, requiring careful monitoring.

The clinical significance of many of these interactions can vary, and careful consideration of potential risks and benefits is necessary when coadministering this compound with other medications. drugs.com Monitoring of patients for altered drug effects or increased adverse events is crucial.

Here is a summary of some reported interactions:

Interacting Drug Class/AgentNature of InteractionClinical Significance / Research Finding
High-dose Aspirin/SalicylatesIncreased salicylate (B1505791) toxicity, metabolic acidosis.Contraindicated due to risk of severe adverse effects including anorexia, tachypnea, lethargy, and coma. nih.govmedscape.compdr.net Mechanism may involve altered clearance or pH effects. drugs.com
Medications causing Metabolic AcidosisIncreased severity of metabolic acidosis.Additive effects on acid-base balance. nih.govdrugs.comrxlist.com
Medications causing HypokalemiaIncreased risk of hypokalemia.Requires careful monitoring of potassium levels; dose adjustment or discontinuation of this compound may be needed. drugs.comrxlist.com
OAT1 Substrates (e.g., Methotrexate)Increased plasma exposure of OAT1 substrates.Use with sensitive OAT1 substrates not recommended based on in vitro studies. nih.govrxlist.com
Aminosalicylic AcidIncreased levels of aminosalicylic acid (mechanism unknown).Contraindicated. medscape.comrxlist.com
DoxycyclinePotential effects on renal function, electrolytes, and acid-base balance.Moderate interaction, requires monitoring. drugs.com
Hormonal ContraceptivesReduced effectiveness.Alternative contraceptive methods recommended.
CyclosporineIncreased risk of liver toxicity.Contraindicated.
RifampinMay reduce this compound effectiveness.Requires careful monitoring.
WarfarinPotential alteration of anticoagulant effects.Requires careful monitoring.

Emerging Research and Prospective Applications of Dichlorphenamide

Dichlorphenamide in the Management of Therapy-Resistant Epilepsy: Current Research

While carbonic anhydrase inhibitors like acetazolamide (B1664987) have a history of use in epilepsy, research continues into the role of this compound in cases of therapy-resistant epilepsy. An older study from 1978 investigated the addition of this compound to existing anti-epileptic medication in 105 cases of severe epilepsy with insufficient clinical improvement. A favorable action on seizures was observed in 83 cases, with the effect lasting for more than a year in 47 cases and for one to twelve months in a further 17 cases. nih.gov Despite its historical use and some observed favorable actions, recent comprehensive reviews on drug-resistant epilepsy primarily focus on newer antiseizure medications and non-pharmacological approaches, indicating that the current research landscape for this compound in this specific area may be limited or not at the forefront of new developments. frontiersin.orgnih.gov

Investigation of this compound in Novel Therapeutic Avenues

The ubiquitous nature of carbonic anhydrase enzymes suggests potential roles for CAIs like this compound in a variety of physiological processes, leading to investigations in new therapeutic fields. ucl.ac.uk

Exploratory Research in Osteoporosis and Bone Metabolism

Carbonic anhydrases are involved in bone resorption and calcification, making their inhibitors potential subjects of research in bone metabolic diseases like osteoporosis. ucl.ac.ukwho.intfrontiersin.org The process of calcium mobilization in bones involves an ATPase proton pump, which requires hydrogen produced by the hydration of CO2, a reaction catalyzed by carbonic anhydrase. who.int Membrane-bound CA isoforms (CA IV and XIV) are expressed in osteoclasts and are involved in the enzymatic removal of the organic matrix of bone. who.int While the link between CA activity and bone metabolism is established, specific detailed research findings on this compound's direct effects in clinical or preclinical studies for osteoporosis or bone metabolism were not prominently found in the provided search results. Research in this area appears to be more broadly focused on the potential of CAIs in general and the pharmacological mechanisms affecting bone formation and resorption. who.intfrontiersin.orgmdpi.com

Studies in Obesity and Metabolic Regulation

Carbonic anhydrase inhibitors have also been suggested as potential agents in the fields of obesity and metabolic regulation. ucl.ac.ukwho.int The idea that CAIs could have anti-obesity effects stems partly from the observation that some antiepileptic drugs with CA inhibitory activity, such as topiramate (B1683207) and zonisamide, cause weight loss as a side effect. jrespharm.com These drugs have shown affinity for specific CA isoforms like hCA VA and hCA II. jrespharm.com While the mechanism is not fully elucidated, it is strongly suggested that CAIs are involved in the inhibition of de-novo lipogenesis. who.int However, specific studies detailing the investigation of this compound in obesity and metabolic regulation were not extensively present in the search results, though the broader potential of CAIs in this area is acknowledged. ucl.ac.ukwho.intjrespharm.com

Preclinical and Early Clinical Research in Oncology

The role of carbonic anhydrases in various physiological and pathological processes, including tumorigenicity, has led to the exploration of CAIs in oncology. who.intmedchemexpress.com While the search results mention that more recent research has suggested CAIs could be developed in oncology ucl.ac.uk, and that some sulfonamide derivatives have anticancer potential medchemexpress.com, specific preclinical or early clinical research findings directly related to this compound's use in oncology were not detailed. Research in this area appears to be focused on the broader class of CAIs and specific isoforms that may be therapeutic targets in cancer. who.intmedchemexpress.com

Comparative Efficacy and Safety Studies of this compound Versus Other Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)

Comparative studies evaluating the efficacy and safety of this compound against other carbonic anhydrase inhibitors, particularly acetazolamide, have been discussed in the context of periodic paralysis, its primary approved indication. Although a direct comparative trial of this compound and acetazolamide has never been conducted ucl.ac.ukeocco.comtandfonline.com, many patients anecdotally report greater benefit from this compound in the treatment of periodic paralysis. ucl.ac.uktandfonline.com

Randomized controlled trials have provided Level I evidence for the efficacy of this compound in periodic paralysis, specifically showing significant reductions in attack rate, severity, and duration in hypokalemic periodic paralysis (HypoPP) compared to placebo. ucl.ac.uknih.gov In hyperkalemic periodic paralysis (HyperPP), a significant improvement in attack severity was observed, but not in attack rate or duration. ucl.ac.uknih.gov

While there is no randomized controlled trial evidence supporting the use of acetazolamide specifically for periodic paralysis, its use is based on anecdotal evidence, case reports, and non-randomized studies. tandfonline.comresearchgate.net Some retrospective series and clinical experience suggest that a significant proportion of patients with HypoPP may be unresponsive or respond significantly better to this compound than acetazolamide. ucl.ac.ukresearchgate.net

This compound is reported to be 30 times more potent than acetazolamide in vitro. nih.govmedicapharma.com Despite the lack of head-to-head trials, the available evidence suggests that this compound is an effective treatment for periodic paralysis, with randomized trial evidence supporting its clinical impression. ucl.ac.uktandfonline.com

Genetic Determinants of this compound Response and Efficacy

The primary periodic paralyses treated by this compound are rare genetic neuromuscular disorders caused by mutations in muscle ion channels, which are often referred to as channelopathies. tandfonline.combcbsla.comcigna.com Hypokalemic periodic paralysis (HypoPP) is primarily caused by mutations in the CACNA1S gene, with a smaller percentage due to SCN4A mutations. researchgate.netbcbsla.comneurology.org Hyperkalemic periodic paralysis (HyperPP) is caused by mutations in the SCN4A gene. bcbsla.comneurology.org

This compound is a sulfonamide and a carbonic anhydrase inhibitor (CAI) belonging to the meta-disulfamoylbenzene class medicapharma.com. It was initially approved for treating glaucoma and later found effective for some cases of therapy-resistant epilepsy medicapharma.com. In 2015, it received orphan drug approval in the US under the name Keveyis for the treatment of primary hypokalemic and hyperkalemic periodic paralysis, inherited conditions characterized by episodes of muscle weakness due to abnormal potassium levels medicapharma.com. The European Commission also granted orphan designation for this compound for periodic paralysis in 2016 medicapharma.com.

The therapeutic effects of this compound in periodic paralysis are thought to be related to its action as a carbonic anhydrase inhibitor, which can lead to systemic acidosis by facilitating sodium bicarbonate excretion researchgate.net. This systemic acidosis is hypothesized to reduce susceptibility to paralytic attacks, although the precise mechanism remains unclear researchgate.net.

This compound's primary approved uses are in the treatment of glaucoma and primary periodic paralyses medicapharma.com. However, research is exploring other potential applications for carbonic anhydrase inhibitors, including this compound.

Carbonic anhydrases are a group of metalloenzymes involved in numerous physiological and pathological processes researchgate.netopenaccessjournals.com. Their ubiquitous expression and diverse roles make them attractive targets for therapeutic intervention in various conditions beyond their traditional indications researchgate.netopenaccessjournals.com.

Recent research suggests that CAIs, including this compound, could have potential in newer fields such as osteoporosis, obesity, and oncology ucl.ac.uk. Additionally, CAIs are being investigated for their potential as anti-infective drugs, targeting carbonic anhydrases in various pathogens researchgate.netopenaccessjournals.com.

One area of emerging research involves the potential neuroprotective effects of carbonic anhydrase inhibition. A study using a mouse model of transient global cerebral ischemia and reperfusion investigated the potential of this compound as a neuroprotective agent nih.gov. The study suggested that this compound improved neurological and biochemical parameters in this model, potentially via the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway nih.gov. This indicates a potential therapeutic benefit against ischemia-reperfusion pathology, which could be relevant for conditions like stroke nih.gov.

Furthermore, computational studies are being conducted to design novel carbonic anhydrase inhibitors derived from sulfonamides, including this compound, with improved potency for conditions like glaucoma biorxiv.org. These studies analyze the binding affinity of existing CAIs, such as acetazolamide, methazolamide, ethoxozolamide, and this compound, to carbonic anhydrase II (CAII) biorxiv.org. Based on docking scores, analogs of this compound are being developed with the aim of achieving better interactions within the CAII binding site biorxiv.org.

Table 1: Comparative CAII Docking Scores of Sulfonamide Inhibitors

CompoundFRED Chemgauss4 Docking Score
Acetazolamide-6.24
Methazolamide-5.90
Ethoxozolamide-5.50
This compound-4.16

Data based on computational docking simulations biorxiv.org. Higher (more negative) scores generally indicate better predicted binding affinity.

This computational approach highlights efforts to enhance the therapeutic efficacy of CAIs by designing novel compounds based on the structural properties of existing drugs like this compound biorxiv.org.

Unaddressed Research Questions and Future Investigative Directions for this compound

Despite the established uses and emerging potential of this compound, several research questions remain unaddressed, pointing towards future investigative directions.

While this compound has demonstrated efficacy in clinical trials for primary periodic paralyses, particularly in reducing the frequency and severity of paralytic attacks, the precise mechanism of action in these conditions is not fully understood nih.govbcbsla.com. Further research is needed to elucidate the complete molecular pathways through which this compound exerts its therapeutic effects in hypokalemic and hyperkalemic periodic paralysis researchgate.netbcbsla.com.

Comparative studies between this compound and other treatments for periodic paralysis, such as acetazolamide, are limited. Although anecdotal evidence suggests this compound may offer greater benefit for some patients, head-to-head randomized controlled trials comparing the efficacy and tolerability of this compound directly against acetazolamide are needed to provide clearer guidance for clinical practice ucl.ac.uknih.gov.

Research is also needed to identify potential subpopulations of patients with periodic paralysis who might respond better to this compound or experience different outcomes based on factors such as age, gender, ethnicity, disease duration, or severity orpdl.org. While studies have evaluated the drug in adult populations, appropriate studies on the safety and efficacy in pediatric patients have not been performed drugs.commayoclinic.orgfda.gov.

The long-term effects and tolerability of this compound require continued investigation. While open-label extension studies have suggested sustained efficacy, ongoing monitoring and research are necessary to fully understand the long-term profile of the drug nih.gov.

The exploration of this compound and other CAIs in novel therapeutic areas like oncology, obesity, and neuroprotection is still in relatively early stages researchgate.netucl.ac.uknih.gov. Future research needs to involve rigorous preclinical studies and clinical trials to validate the potential of this compound in these new indications and to understand the underlying mechanisms of action in these diverse pathological contexts.

Furthermore, as computational studies identify novel CAI candidates based on this compound's structure, future research must focus on the laboratory synthesis and subsequent in vitro and in vivo testing of these compounds to determine their actual inhibitory activity, potency, and safety profile biorxiv.org. This translational research is crucial to bridge the gap between computational design and potential clinical application.

The potential for drug repurposing of this compound for other conditions highlights a broader research direction researchgate.net. Identifying new indications for existing drugs can potentially reduce development time and costs researchgate.net. Future investigations could involve screening or computational approaches to explore other potential therapeutic targets or pathways influenced by this compound's activity as a carbonic anhydrase inhibitor or through other potential mechanisms.

Q & A

Q. Table 1: Dosage Protocols in Key Trials

Study DesignPopulationDose RangeAdjustment CriteriaReference
Crossover (Tawil et al.)Adults50–100 mg BIDPrior ACZ use, tolerability
Parallel-group (Sansone et al.)HypoPP/HyperPP50 mg BID (initial)AE-driven titration
Post-hoc analysis (Ciafaloni et al.)Adolescents50–100 mg BIDWeight, safety monitoring

Advanced: What statistical methods are used to analyze efficacy in pooled data from multiple trials?

Answer: Pooled analyses (e.g., Shieh et al., 2018) use non-parametric methods like Hodges-Lehmann estimation to calculate median changes in weekly attack rates and severity-weighted attack rates. Absolute and relative changes from baseline are compared between DCP and placebo, with 95% confidence intervals (CIs) derived via bootstrapping. Heterogeneity between trials (e.g., crossover vs. parallel-group designs) is addressed by analyzing the first 9-week phases independently .

Basic to Advanced: How do researchers design crossover versus parallel-group trials for this compound?

Answer:

  • Crossover trials (e.g., Tawil et al., 2000): Patients receive DCP and placebo sequentially, separated by a ≥9-week washout. This design controls inter-individual variability but risks carryover effects. Attack rates are compared within subjects .
  • Parallel-group trials (e.g., Sansone et al., 2016): Patients are randomized to DCP or placebo arms. Baseline attack rates are stratified, and outcomes (e.g., weekly attacks) are analyzed using Mann-Whitney U tests. This design avoids carryover but requires larger sample sizes .

Methodological Consideration: Crossover trials are optimal for rare diseases (small cohorts), while parallel-group designs reduce confounding from disease progression.

Advanced: How do researchers address contradictory efficacy data between adolescent and adult populations?

Answer: Post-hoc analyses (Ciafaloni et al., 2018) compare median changes in attack rates using non-overlapping CIs. For example, adolescents showed a median reduction of −0.96 attacks/week (CI: −1.46, −0.68) vs. −0.83 in adults (CI: −2.58, −0.67), suggesting comparable efficacy. Discrepancies in severity-weighted rates (−2.25 vs. −1.17) are contextualized via baseline characteristics (e.g., similar age of onset) and AE profiles . Sensitivity analyses exclude outliers (e.g., adolescents withdrawing pre-treatment) to validate robustness.

Advanced: What methodologies assess long-term safety in open-label extensions of DCP trials?

Answer: Open-label extensions (e.g., Sansone et al., 2016) collect AE data over 52 weeks via structured interviews. Key metrics include:

  • Dose-limiting AEs: Frequency of paresthesia, confusion, or falls requiring dose reduction .
  • Cumulative incidence: Calculated as the proportion of patients experiencing ≥1 AE over time.
  • Covariate adjustment: Age, comorbidities, and concomitant medications are analyzed via Cox regression to identify risk factors .

Basic: How can researchers ensure reproducibility of preclinical results for this compound?

Answer: Detailed experimental protocols must include:

  • Compound characterization: Purity, solubility, and batch-specific data (e.g., EC 204-440-6) .
  • In vitro assays: Transporter interaction studies (e.g., OAT1/OAT3 inhibition) with positive controls .
  • Dose-response curves: Replicated across independent labs using standardized models (e.g., PP channelopathy cell lines) .

Basic: What criteria are used for patient selection in observational registries studying DCP?

Answer: Registries (e.g., Trivedi et al., 2016) enroll patients with:

  • Confirmed PP diagnosis: Genetic testing or clinical history of episodic weakness.
  • Baseline attack frequency: ≥1 attack/month pre-treatment.
  • Exclusion criteria: Severe renal/hepatic impairment or concurrent use of conflicting diuretics .

Basic: How is adverse event reporting standardized in DCP trials?

Answer: AEs are classified using MedDRA terminology, with severity graded (mild/moderate/severe) and causality assessed via Naranjo criteria. For example, falls in elderly patients trigger dose reduction protocols . Data are captured weekly via structured questionnaires, and blinded adjudication committees resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.